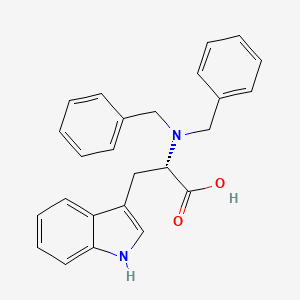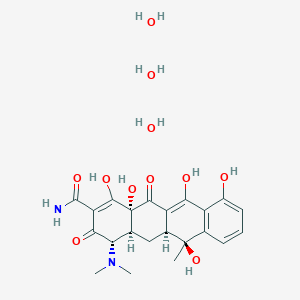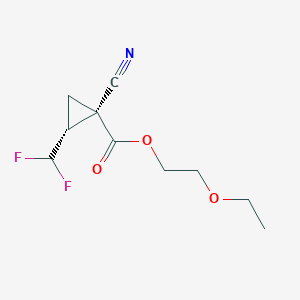
NA,Na-dibenzyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NA,Na-dibenzyl-L-tryptophan is a derivative of the essential amino acid tryptophan. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the tryptophan molecule. Tryptophan itself is known for its role in protein synthesis and as a precursor to important biomolecules such as serotonin and melatonin. The dibenzyl modification enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer–Speier esterification, where tryptophan is treated with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This method ensures the enantiomeric purity of the product.
Industrial Production Methods: Industrial production of NA,Na-dibenzyl-L-tryptophan may involve large-scale esterification processes using green solvents such as cyclohexane or methyl tetrahydrofuran (Me-THF) to avoid hazardous solvents and ensure high yields . The process is optimized to maintain the purity and enantiomeric excess of the compound.
Chemical Reactions Analysis
Types of Reactions: NA,Na-dibenzyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents such as oxaziridine.
Reduction: The benzyl groups can be selectively reduced under hydrogenation conditions.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxaziridine reagents for selective oxidation of the indole ring.
Reduction: Hydrogen gas with a palladium catalyst for benzyl group reduction.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products:
Oxidation: Formation of indole-based alkaloid derivatives.
Reduction: Removal of benzyl groups to yield L-tryptophan.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Scientific Research Applications
NA,Na-dibenzyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Studied for its role in protein interactions and as a model compound for understanding tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of serotonin pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis
Mechanism of Action
The mechanism of action of NA,Na-dibenzyl-L-tryptophan involves its interaction with various molecular targets:
Molecular Targets: The indole ring interacts with cationic molecules through cation–π interactions, influencing protein structure and function.
Pathways Involved: The compound can modulate serotonin pathways by acting as a precursor to serotonin synthesis, affecting neurotransmission and mood regulation.
Comparison with Similar Compounds
N-Acetyl-L-tryptophan: Another derivative of tryptophan with acetyl groups instead of benzyl groups.
N-Carbobenzoxy-L-tryptophan: Contains a carbobenzoxy group, used in peptide synthesis.
5-Benzyloxy-DL-tryptophan: A derivative with a benzyloxy group on the indole ring.
Uniqueness: NA,Na-dibenzyl-L-tryptophan is unique due to its dual benzyl groups, which enhance its chemical stability and reactivity. This makes it particularly useful in synthetic chemistry and as a model compound for studying tryptophan derivatives.
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H24N2O2/c28-25(29)24(15-21-16-26-23-14-8-7-13-22(21)23)27(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,16,24,26H,15,17-18H2,(H,28,29)/t24-/m0/s1 |
InChI Key |
KWVIYTNTSHGWBK-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
![N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B12827973.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
![7-Fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12827986.png)

![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)
![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)




